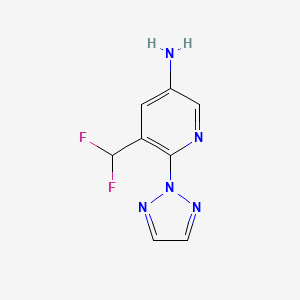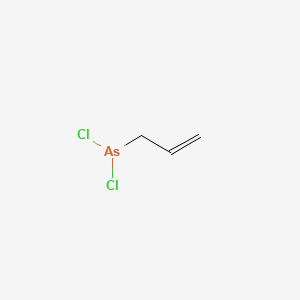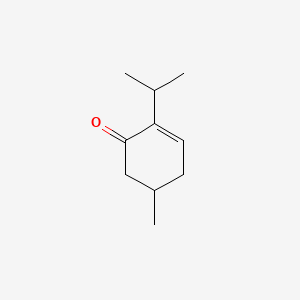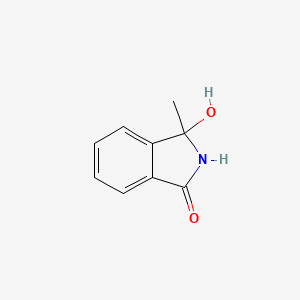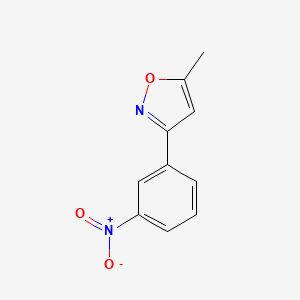
5-Methyl-3-(3-nitrophenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(3-nitrophenyl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(3-nitrophenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as the dipole. This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods prioritize high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-(3-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoxazoles.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-3-(3-nitrophenyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound exhibits various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties. It is studied for its potential as a therapeutic agent in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and binding affinity. The isoxazole ring can interact with biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-(1,1,2-trinitroethyl)isoxazole
- 5-Methyl-4-nitro-3-(1,1-dinitroethyl)isoxazole
- 3-Amino-5-methylisoxazole
Comparison: 5-Methyl-3-(3-nitrophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-methyl-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O3/c1-7-5-10(11-15-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 |
Clé InChI |
GFOUWBJNFMEVQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


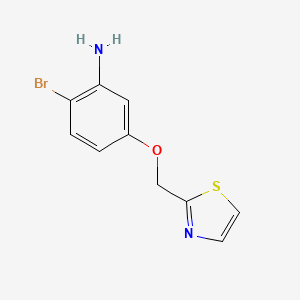
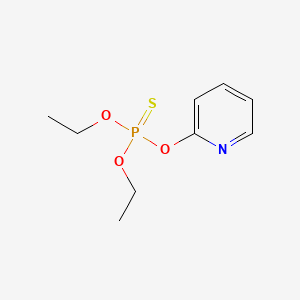
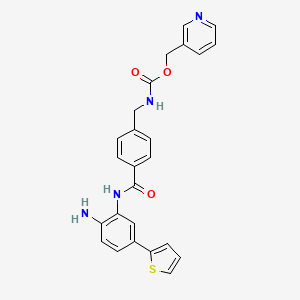


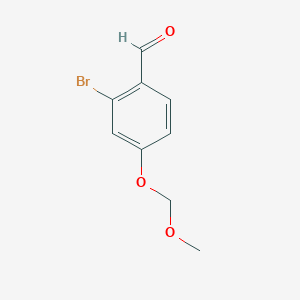

![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)

